molecular formula C23H29ClN2O2 B11560436 N-(4-chlorophenyl)-4-(decanoylamino)benzamide

N-(4-chlorophenyl)-4-(decanoylamino)benzamide

Cat. No.: B11560436
M. Wt: 400.9 g/mol
InChI Key: FBDVUYQVSZTYLO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(decanoylamino)benzamide is an organic compound characterized by the presence of a chlorophenyl group and a decanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(decanoylamino)benzamide typically involves the reaction of 4-chloroaniline with decanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(decanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of methoxy-substituted derivatives

Scientific Research Applications

N-(4-chlorophenyl)-4-(decanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(octanoylamino)benzamide
  • N-(4-chlorophenyl)-4-(hexanoylamino)benzamide
  • N-(4-chlorophenyl)-4-(butanoylamino)benzamide

Uniqueness

N-(4-chlorophenyl)-4-(decanoylamino)benzamide is unique due to its longer alkyl chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The decanoyl group may enhance the compound’s lipophilicity, membrane permeability, and interaction with hydrophobic pockets in target proteins.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(decanoylamino)benzamide

InChI

InChI=1S/C23H29ClN2O2/c1-2-3-4-5-6-7-8-9-22(27)25-20-14-10-18(11-15-20)23(28)26-21-16-12-19(24)13-17-21/h10-17H,2-9H2,1H3,(H,25,27)(H,26,28)

InChI Key

FBDVUYQVSZTYLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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